molecular formula C13H6Cl2N2O3 B1202472 2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile CAS No. 78940-62-2

2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile

Cat. No. B1202472
CAS RN: 78940-62-2
M. Wt: 309.1 g/mol
InChI Key: QAYKDRUKUZJJSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been studied. For instance, 3,4-Dichlorophenoxyacetic acid was used in the synthesis of layered organic-inorganic nanohybrid material . Another related compound, 2-(3,4-dichlorophenoxy) triethylamine, has been used in studies involving maize seedlings .

Scientific Research Applications

  • Antiviral Activity : One study found that 2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile, referred to as MDL-860, exhibits significant inhibitory effects on picornavirus replication. This compound was effective against a range of enteroviruses and rhinovirus serotypes, showing a reduction in virus yield. The antiviral activity was dependent on the concentration of the compound and the size of the virus inoculum. Interestingly, MDL-860 did not show toxic effects on various cell cultures at concentrations effective against the viruses (Powers, Gwaltney, & Hayden, 1982).

  • Broad-Spectrum Antipicornavirus Activity : Another study highlighted the broad-spectrum antipicornavirus activity of 2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile. This compound, along with several analogues, provided protective effects in mice against lethal challenges with coxsackievirus A21 when administered orally before and during infection (Markley et al., 1986).

  • Chemical Properties and Reactions : Research on the hydrogenation of nitrobenzonitriles, including analogs of 2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile, using Raney nickel catalyst has been conducted. The position of the nitro group relative to the nitrile group significantly influenced the hydrogenation process. Different solvents used in the process also affected the outcomes, demonstrating the compound's versatile chemical behavior (Koprivova & Červený, 2008).

  • Vibrational Analysis : A study focused on the vibrational analysis of related compounds, like 4-chloro-3-nitrobenzonitrile, has been conducted. This research involved experimental and theoretical analysis of vibrational frequencies, providing insights into the structural characteristics of such compounds (Sert, Çırak, & Ucun, 2013).

properties

IUPAC Name

2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2N2O3/c14-11-3-2-10(6-12(11)15)20-13-4-1-9(17(18)19)5-8(13)7-16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYKDRUKUZJJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)OC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601000150
Record name 2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601000150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile

CAS RN

78940-62-2
Record name 2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078940622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601000150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 91.3 grams (g) (0.56 moles) of 3,4-dichlorophenol dissolved in 500 milliliters (ml) of dimethyl sulfoxide (DMSO) was added 22.4 g (0.56 moles) of sodium hydroxide (NaOH). The slurry was heated at 60° C. for 15 minutes and 100 g (0.55 moles) of 2-chloro-5-nitrobenzonitrile was added. The mixture was heated at 75° C. for 3 hours (hrs). The reaction mixture was cooled and poured into a slurry of 200 ml of 2 normal (2 N) NaOH and 1800 ml of ice and water with the product precipitating. The product was collected by filtration, washed well with water and dried, to obtain 163.3 g of product (96.4% yield), mp 154°-155° C. Recrystallization from 3-methoxy-2-propanol (Dowanol® PM The Dow Chemical Company, Midland, Michigan) afforded purified 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, melting at a melting point (mp) of 155°-156° C. The prominent infrared bands for 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile were as follows: IR (Nujol) 2250, 1620, 1580, 1520, 1465, 1360, 1270, 1130, 1040 and 895 cm-1.
Quantity
91.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
[Compound]
Name
2
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
1800 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
96.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
RD Powers, JM Gwaltney Jr… - Antimicrobial Agents and …, 1982 - Am Soc Microbiol
The newly synthesized compound 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) has been found to inhibit picornavirus replication. In multiple growth cycle experiments, 1 …
Number of citations: 39 journals.asm.org
HL Torney, JK Dulworth… - Antimicrobial Agents and …, 1982 - Am Soc Microbiol
A nitrobenzene derivative, MDL-860, was found to inhibit plaque formation, cytopathic effect, or both in 11 of 12 picornaviruses at concentrations which did not affect cell growth. The …
Number of citations: 41 journals.asm.org
E Padalko, E Verbeken, ED Clercq… - Journal of medical …, 2004 - Wiley Online Library
Myocarditis is a common cause of dilated cardiomyopathy, one of the most important single causes of heart transplantation. Coxsackie B viruses (CBV) are considered to be the …
Number of citations: 29 onlinelibrary.wiley.com
LD Markley, YC Tong, JK Dulworth… - Journal of medicinal …, 1986 - ACS Publications
Phenoxybenzenes and phenoxypyridines were prepared and tested for the effect of substituents on antipicornavirus activity. The most active compound, 2-(3, 4-dichlorophenoxy)-5-…
Number of citations: 68 pubs.acs.org
A De Palma, G Pürstinger, E De Clercq… - Antiviral Research, 2005 - lirias.kuleuven.be
Anti-Coxsackievirus B activity of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile analogues logo search International Conference on Antiviral Research , Date: 2005/04/11 - 2005/04/14 …
Number of citations: 0 lirias.kuleuven.be
E Padalko, E Verbeken, J Aerts, E De Clercq… - Antiviral …, 2003 - lirias.kuleuven.be
Inhibition of coxsackie B3 virus infection in vitro and in a murine model of virus-induced myocarditis by 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile logo search 6th International …
Number of citations: 0 lirias.kuleuven.be
MT Kenny, JK Dulworth, HL Torney - Antimicrobial agents and …, 1985 - Am Soc Microbiol
Nineteen phenoxypyridinecarbonitriles were initially evaluated for their in vitro activity against rhinoviruses (RV) 1A, 2, and 64 and coxsackievirus (Cox) A21 and for their oral …
Number of citations: 27 journals.asm.org
MT Kenny, JK Dulworth, TM Bargar, JK Daniel - Antiviral research, 1987 - Elsevier
Sixteen diarylmethanes and ten aralkylaminopyridines were initially evaluated for their in vitro activity against rhinoviruses 1A, 2 and 64 and against coxsackievirus A21 and for their …
Number of citations: 14 www.sciencedirect.com
ME Gonzalez, MJ Almela, M Yacout… - Antimicrobial agents …, 1990 - Am Soc Microbiol
We investigated the mode of action of 6-(3,4-dichlorophenoxy-3-(ethylthio)-2-pyridincarbonitrile against poliovirus. This agent effectively blocked the synthesis of poliovirus proteins and …
Number of citations: 7 journals.asm.org
VA Makarov, OB Riabova, VG Granik, HM Dahse… - Bioorganic & medicinal …, 2005 - Elsevier
A novel class of 2-amino-4-nitropyrazolo[1,5-a]pyrimidines has been identified as potent inhibitors of coxsackievirus B3 replication. The synthesis of these compounds is based on the …
Number of citations: 45 www.sciencedirect.com

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